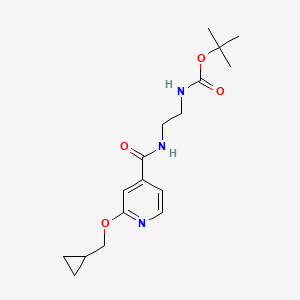
3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of naphthyridine derivatives, including structures similar to "3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one", has been achieved through various methods. One notable method involves the Ag(I)-catalyzed one-pot synthesis of 4-fluorobenzo[b][1,6]naphthyridines from o-alkynylquinolinyl aldehydes through imines, using Selectfluor as a fluorinating reagent, demonstrating good to excellent yields (Mishra et al., 2017). Another study focused on the ultrasound-promoted one-pot synthesis of benzo[c]acridin-8(9H)-one derivatives, showcasing the efficiency of stannous chloride dihydrate (SnCl2 · 2H2O) under ultrasonic irradiation for achieving good yields (Zang et al., 2011).
Molecular Structure Analysis
Structural analysis of naphthyridine compounds has been conducted using various spectroscopic methods. The molecular geometry, chemical reactivity, and molecular electrostatic potential (MEP) of similar compounds have been studied, revealing insights into their chemical activity and interactions. For example, a study by Satheeshkumar et al. (2017) provided a detailed quantum chemical analysis of naphthyridine derivatives, highlighting their chemical reactivity and interaction sites (Satheeshkumar et al., 2017).
Chemical Reactions and Properties
Naphthyridines undergo a variety of chemical reactions, contributing to their broad application potential. For instance, a study demonstrated the silver-catalyzed tandem synthesis of naphthyridines through a three-component reaction, showcasing the versatility and regioselectivity of these compounds in chemical synthesis (Verma et al., 2013).
Physical Properties Analysis
The physical properties of naphthyridine derivatives, such as solubility, melting points, and stability, are crucial for their practical applications. Studies have focused on optimizing the synthesis conditions to enhance these properties, contributing to their effectiveness in various applications.
Chemical Properties Analysis
The chemical properties of "3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one" and related compounds, including reactivity, potential as intermediates in organic synthesis, and interactions with biological molecules, have been extensively researched. For example, fluorescence properties and DNA-binding capabilities of naphthyridine derivatives have been explored, revealing their potential in biological assays and as fluorescent markers (Okuma et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorobenzoyl)-7-methyl-1H-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c1-9-2-7-12-15(21)13(8-18-16(12)19-9)14(20)10-3-5-11(17)6-4-10/h2-8H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTNSMVMYURFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-2-{[1-(3-methylphenyl)cyclopentyl]amino}acetamide](/img/structure/B2495109.png)
![5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2495110.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2495112.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2495114.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)


![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)


![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)


![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2495130.png)